(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aldehydes with pyrimidine derivatives. One common method includes the following steps:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts can be used to facilitate the condensation reaction. Common catalysts include p-toluenesulfonic acid or sodium hydroxide.
Purification: The product is typically purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of hydroxy and methoxy groups can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antioxidant, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methoxy group on the phenyl ring.
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a methoxy group at a different position on the phenyl ring.
Uniqueness
The unique combination of hydroxy and methoxy groups in (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione provides distinct chemical properties, such as enhanced solubility and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design or materials science.
Properties
Molecular Formula |
C19H16N2O6 |
---|---|
Molecular Weight |
368.3g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O6/c1-26-13-5-3-4-12(10-13)21-18(24)14(17(23)20-19(21)25)8-11-6-7-15(22)16(9-11)27-2/h3-10,22H,1-2H3,(H,20,23,25)/b14-8+ |
InChI Key |
NBHPYQZJVVFLJX-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)NC2=O |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)NC2=O |
Origin of Product |
United States |
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